1-Decanol, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro-
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Overview
Description
1-Decanol, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- is a fluorinated alcohol with the molecular formula C10HF21O and a molecular weight of 536.08 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decanol, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- can be synthesized through the fluorination of 1-decanol. The process typically involves the use of fluorinating agents such as elemental fluorine (F2) or fluorine-containing compounds under controlled conditions to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where 1-decanol is exposed to fluorine gas in a controlled environment. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Decanol, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of perfluorinated aldehydes or ketones.
Reduction: Formation of perfluorinated alkanes.
Substitution: Formation of various perfluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
1-Decanol, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its unique properties.
Biology: Investigated for its potential use in biological systems, including as a probe for studying membrane interactions.
Medicine: Explored for its potential use in drug delivery systems, particularly in transdermal drug delivery due to its ability to permeate the skin.
Industry: Utilized in the manufacture of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Decanol, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- exerts its effects is primarily through its interaction with biological membranes. The high fluorine content enhances its lipophilicity, allowing it to integrate into lipid bilayers and alter membrane properties. This can affect membrane fluidity, permeability, and the function of membrane-bound proteins .
Comparison with Similar Compounds
Similar Compounds
1-Decanol: A non-fluorinated analog with the molecular formula C10H22O. It lacks the unique properties imparted by fluorination.
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol: A partially fluorinated analog with fewer fluorine atoms, resulting in different chemical and physical properties.
Uniqueness
1-Decanol, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability, hydrophobicity, and resistance to degradation. These properties make it particularly valuable in applications requiring robust and inert materials .
Properties
CAS No. |
85758-71-0 |
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Molecular Formula |
C10HF21O |
Molecular Weight |
536.08 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecan-1-ol |
InChI |
InChI=1S/C10HF21O/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32/h32H |
InChI Key |
FFLPBDJSZVOFJE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(O)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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